molecular formula C24H25FN2O2S B284022 N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide

N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide

Cat. No.: B284022
M. Wt: 424.5 g/mol
InChI Key: NMJLQMBUDFXZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for the treatment of B-cell malignancies.

Scientific Research Applications

1. Gastrokinetic Activity

N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide derivatives have been explored for their potent gastrokinetic activity. Research by Kato et al. (1991, 1992) demonstrated that specific derivatives of this compound, particularly those with morpholine and fluorophenyl groups, showed significant effects in enhancing gastric emptying in animal models. These studies highlight the potential of these compounds in gastroprokinetic applications (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991); (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

2. Potential in Alzheimer's Disease Research

The compound has been utilized in Alzheimer's disease research, particularly in PET imaging studies. Kepe et al. (2006) used a derivative of this compound as a molecular imaging probe to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's patients, providing valuable insights into the disease's progression and effects on the brain (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).

3. Antimicrobial Applications

A study by Desai, Vaghani, & Shihora (2013) explored the synthesis of novel fluorine-containing derivatives bearing this compound and assessed their in vitro antimicrobial activity. This research suggests the potential of these derivatives as antimicrobial agents, particularly against various bacteria and fungi (Desai, Vaghani, & Shihora, 2013).

4. Radioprotective Activity

Vasil'eva & Rozhkov (1992) synthesized derivatives of this compound and evaluated their radioprotective activity, indicating its potential in protecting against radiation-induced damage (Vasil'eva & Rozhkov, 1992).

5. Anticancer Research

Ravinaik et al. (2021) designed and synthesized derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. This study underscores the potential of these derivatives in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Properties

Molecular Formula

C24H25FN2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[5-ethyl-3-[(4-fluorophenyl)-morpholin-4-ylmethyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C24H25FN2O2S/c1-2-20-16-21(24(30-20)26-23(28)18-6-4-3-5-7-18)22(27-12-14-29-15-13-27)17-8-10-19(25)11-9-17/h3-11,16,22H,2,12-15H2,1H3,(H,26,28)

InChI Key

NMJLQMBUDFXZOL-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)F)N4CCOCC4

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)F)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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